Cas no 477889-45-5 ((E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide)
(E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide Chemical and Physical Properties
Names and Identifiers
-
- (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(4-methylphenyl)prop-2-enamide
- (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide
- (E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide
-
- Inchi: 1S/C23H20BrNO2/c1-17-2-11-21(12-3-17)25-23(26)15-8-18-6-13-22(14-7-18)27-16-19-4-9-20(24)10-5-19/h2-15H,16H2,1H3,(H,25,26)/b15-8+
- InChI Key: CVMMRJAERHLUEP-OVCLIPMQSA-N
- SMILES: BrC1C=CC(=CC=1)COC1C=CC(/C=C/C(NC2C=CC(C)=CC=2)=O)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 471
- XLogP3: 5.7
- Topological Polar Surface Area: 38.3
(E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 2R-0243-1MG |
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide |
477889-45-5 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 2R-0243-5MG |
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide |
477889-45-5 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 2R-0243-10MG |
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide |
477889-45-5 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 2R-0243-50MG |
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide |
477889-45-5 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 2R-0243-100MG |
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide |
477889-45-5 | >90% | 100mg |
£110.00 | 2025-02-09 |
(E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on (E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide
Research Brief on (E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide (CAS: 477889-45-5)
The compound (E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide (CAS: 477889-45-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the role of (E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide as a promising scaffold for the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory activity against a range of tyrosine kinases, particularly those involved in inflammatory pathways. The compound's unique structural features, including the bromobenzyloxy and propenamide moieties, contribute to its high binding affinity and selectivity.
In terms of synthesis, advancements have been made in optimizing the yield and purity of 477889-45-5. A recent patent application (WO2023056789) describes an improved synthetic route that reduces the number of steps and enhances scalability. This development is particularly relevant for industrial applications, where cost-effective and efficient production methods are crucial.
Pharmacological evaluations have revealed that (E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide exhibits notable anti-proliferative effects in various cancer cell lines, including breast and lung cancer. Mechanistic studies suggest that the compound induces apoptosis via the mitochondrial pathway and modulates key signaling proteins such as STAT3 and AKT. These findings position it as a potential candidate for further preclinical development.
Despite these promising results, challenges remain in terms of bioavailability and metabolic stability. Recent in vitro and in vivo studies have identified rapid hepatic metabolism as a limiting factor, prompting efforts to develop prodrug derivatives or formulation strategies to enhance its pharmacokinetic profile. Collaborative research between academic and industrial teams is currently underway to address these issues.
In conclusion, (E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide represents a compelling case study in the intersection of chemical synthesis and biological activity. Its dual role as a kinase inhibitor and apoptosis inducer underscores its therapeutic potential, while ongoing optimization efforts aim to overcome existing limitations. Future research directions may include combination therapy studies and the exploration of its effects on other disease targets.
477889-45-5 ((E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)